GPR35 Agonist Potency vs. Analogs
2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide exhibits potent agonist activity at GPR35 with an IC50 of 650 nM and an EC50 of 700 nM in human HT-29 cells [1]. In contrast, a closely related analog (CHEMBL1830823) shows markedly weaker agonist activity with an EC50 of 1,750 nM and an IC50 of 1,080 nM [2]. This demonstrates that the precise arrangement of bromine and methyl substituents on the phenyl ring directly enhances GPR35 engagement by over 2.5-fold compared to a structurally similar molecule.
| Evidence Dimension | GPR35 Agonist Activity |
|---|---|
| Target Compound Data | IC50: 650 nM; EC50: 700 nM |
| Comparator Or Baseline | Analog (CHEMBL1830823): EC50: 1,750 nM; IC50: 1,080 nM |
| Quantified Difference | 2.5- to 2.7-fold increase in potency (lower IC50/EC50) |
| Conditions | Human HT-29 cells (for EC50); CHO-K1 cells for analog IC50 |
Why This Matters
This quantifiable potency advantage makes the compound a superior choice for researchers developing GPR35 chemical probes or screening for related pathway modulators, where even small potency differences can determine assay success.
- [1] BindingDB. BDBM50259865 CHEMBL4066109. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259865 View Source
- [2] BindingDB. BDBM50259859 CHEMBL1830823. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259859 View Source
